The compound 1-Methyl-3-trifluoromethyl-2-pyrazolin-5-one (hereafter referred to as FP) is a fluorine-containing pyrazolin-5-one derivative that has garnered attention in various fields of research due to its unique chemical properties and potential applications. The interest in FP and its derivatives stems from their significant roles in medicinal chemistry, particularly as antimicrobial, antifungal, and antiproliferative agents, as well as their utility in chemical reactions as charge-transfer complexes23510.
FP derivatives have demonstrated significant in vitro antimycobacterial activity against both INH-susceptible and INH-resistant strains of M. tuberculosis. Compounds such as 5-hydroxy-5-trifluoromethyl-4,5-dihydro-1H-1-(isonicotinoyl)-pyrazole have shown even greater potency than isoniazid against non-tuberculous mycobacteria, highlighting their potential as new antimycobacterial agents1. Other derivatives have displayed broad-spectrum antibacterial activity and potent antifungal properties, suggesting their utility in combating various microbial pathogens35.
The study of FP's charge-transfer interactions with π-acceptors has revealed the formation of colored complexes with a 1:1 stoichiometry. These interactions are spontaneous and exothermic, leading to the potential use of FP in the development of sensors or in the field of molecular electronics2.
FP derivatives have also been evaluated for their antiproliferative effects, particularly against colorectal cancer cell lines. Some derivatives have been found to inhibit tubulin polymerization, which is a promising mechanism for anticancer activity. These compounds have shown specific activity at micromolar concentrations, indicating their potential as lead compounds in cancer therapy10.
One specific derivative, 3-amino-1-(3,4-dichloro-α-methyl-benzyl)-2-pyrazolin-5-one, has been identified as a potent diuretic and antihypertensive agent. Its rapid onset of activity, capacity reserve, and long duration of action make it a candidate for further development in the treatment of hypertension6.
This compound is synthesized primarily for its applications in pharmaceuticals and agrochemicals, particularly as an intermediate in the production of herbicides like pyroxasulfone . The presence of trifluoromethyl groups enhances its biological activity and chemical reactivity, making it a subject of interest in various chemical research fields.
The synthesis of 1-Methyl-3-trifluoromethyl-2-pyrazolin-5-one has been described in several patents and scientific literature. A notable method involves the reaction of ethyl 4,4,4-trifluoroacetate with methylhydrazine. This reaction typically occurs in an aqueous medium with the addition of acids such as acetic acid or trifluoroacetic acid to facilitate the process.
The synthesis process often results in large crystal formations which improve filtration and washing efficiency compared to needle-like crystals produced by other methods .
The molecular structure of 1-Methyl-3-trifluoromethyl-2-pyrazolin-5-one features a pyrazoline ring system characterized by:
The presence of electronegative fluorine atoms significantly influences the electronic properties of the molecule, enhancing its reactivity.
1-Methyl-3-trifluoromethyl-2-pyrazolin-5-one participates in various chemical reactions due to its electrophilic nature. It can undergo nucleophilic substitutions and additions, particularly involving other electrophiles or nucleophiles.
The mechanism of action for 1-Methyl-3-trifluoromethyl-2-pyrazolin-5-one primarily revolves around its interactions at a molecular level with biological targets. The trifluoromethyl group enhances lipophilicity, allowing better membrane penetration and interaction with cellular components.
The physical and chemical properties of 1-Methyl-3-trifluoromethyl-2-pyrazolin-5-one contribute significantly to its applications:
Property | Value |
---|---|
Molecular Weight | 166.1 g/mol |
Melting Point | 178–180 °C |
Solubility | Soluble in polar solvents |
Stability | Stable under ambient conditions |
These properties make it suitable for various applications in organic synthesis and medicinal chemistry.
1-Methyl-3-trifluoromethyl-2-pyrazolin-5-one finds applications across several scientific domains:
1-Methyl-3-trifluoromethyl-2-pyrazolin-5-one is a fluorinated heterocyclic compound with systematic IUPAC name 2-methyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one, reflecting its pyrazoline ring system and substituent positions. The compound exhibits registry number discrepancies across databases, with CAS numbers 122431-37-2 (NIST) and 1481-02-3 (ChemicalBook, Fisher Scientific) commonly referenced, indicating potential variations in isomeric forms or historical naming conventions [1] [2] [5]. Its molecular formula is uniformly identified as C5H5F3N2O, with a molecular weight of 166.10 g/mol [1] [5] [6].
Table 1: Nomenclature and Identifiers
Category | Identifier |
---|---|
Systematic IUPAC Name | 2-methyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one |
CAS Registry Numbers | 122431-37-2 (NIST), 1481-02-3 (Commercial sources) |
Molecular Formula | C5H5F3N2O |
Molecular Weight | 166.10 g/mol |
Common Synonyms | 3-Trifluoromethyl-1-methyl-1H-5-pyrazolone; 2-Methyl-5-trifluoromethyl-2,4-dihydro-pyrazol-3-one; FP (in charge-transfer literature) |
InChIKey | SYHYFYSGUQRNRS-UHFFFAOYSA-N |
Synonyms reflect structural interpretations, including "pyrazolin-5-one" (emphasizing the unsaturated ketone) and "1H-pyrazol-5-ol" (reflecting tautomeric forms). Commercial suppliers frequently use simplified names like 1-Methyl-3-trifluoromethyl-2-pyrazolin-5-one [2] [5] [6]. The InChIKey (SYHYFYSGUQRNRS-UHFFFAOYSA-N) provides a unique stereochemistry-agnostic identifier for database searches [1].
The core structure comprises a five-membered pyrazoline ring incorporating adjacent nitrogen atoms at positions 1 and 2, with the 1-nitrogen methylated (N-CH3) and the 3-carbon bearing a trifluoromethyl (-CF3) group. A critical feature is the keto-enol tautomerism at the 5-position, where the molecule exists in equilibrium between the 5-keto (pyrazolin-5-one) and 5-hydroxy (pyrazol-5-ol) forms. This dynamic equilibrium influences both spectroscopic behavior and reactivity [1] [3] [6].
Table 2: Key Physical Properties
Property | Value | Conditions/Notes |
---|---|---|
Melting Point | 178–180 °C | Crystalline solid |
Density | 1.50 ± 0.1 g/cm³ | Predicted |
Boiling Point | 101.6 ± 50.0 °C | Predicted at 760 mmHg |
pKa | 0.58 ± 0.50 | Predicted (acidic proton) |
LogP | 0.767 | Predicted octanol/water partition |
The trifluoromethyl group (-CF3) is a dominant structural feature, contributing strong electron-withdrawing character and high electronegativity. This significantly lowers the electron density of the pyrazoline ring, enhancing its potential to act as an electron acceptor. However, the presence of the ring carbonyl/enediol system allows it to function as an electron donor in charge-transfer complexes with strong π-acceptors [3] [6]. The methyl group on nitrogen contributes steric bulk and modulates electronic effects. The molecule exhibits planarity in the heterocyclic ring, facilitating π-π stacking interactions in complex formation. Spectroscopic characterization (IR, NMR) confirms carbonyl stretching (C=O) around 1700 cm⁻¹ and characteristic 19F NMR shifts for the -CF3 group near -60 to -70 ppm [2] [5] [6].
The compound emerged from broader research into fluorinated heterocycles during the late 20th century, driven by the recognition that fluorine incorporation enhances biological activity and material properties. Early synthetic routes relied on condensation reactions, such as the reaction of ethyl 4,4,4-trifluoroacetoacetate with methylhydrazine, providing access to the pyrazolinone core [2]. The initial focus was likely as an intermediate for pharmaceuticals and agrochemicals, leveraging the established bioactivity of pyrazolones and the emerging potential of trifluoromethyl groups to improve metabolic stability and membrane permeability.
Significant advancements occurred in the 2010s–2020s with the development of regioselective syntheses and functionalization strategies. Notably, a 2020 study demonstrated a high-yielding, practical method for synthesizing regioisomeric 1-methyl-3-(trifluoromethyl)-1H-pyrazoles from 4-ethoxy-1,1,1-trifluoro-3-buten-2-one, along with techniques for their separation and further functionalization (e.g., bromination, lithiation) [9]. This addressed challenges in accessing pure regioisomers, crucial for medicinal chemistry applications.
Table 3: Historical and Synthetic Milestones
Period/Development | Significance |
---|---|
Late 20th Century | Emergence as synthetic target within fluorinated heterocycle chemistry; Initial synthesis via β-dicarbonyl analog condensations |
Early 2000s | Commercial availability; Standardization of characterization data (CAS, spectral properties) |
~2020 | Development of high-yielding, regioselective synthesis and functionalization protocols (lithiation, bromination) enabling diverse building blocks |
2021 | Characterization of charge-transfer complexation behavior with π-acceptors, expanding utility in materials science |
Parallel research elucidated its role in charge-transfer (CT) chemistry. A pivotal 2021 study systematically investigated its complexation with π-acceptors (picric acid, chloranilic acid, fluoranil, DDQ, TCNQ), confirming 1:1 stoichiometry and characterizing the resulting CT complexes via spectrophotometric methods. This established its utility as an electron donor in materials science for developing electrically conductive and optical materials [3] [10]. The compound exemplifies the convergence of synthetic organic chemistry, fluorine chemistry, and materials science, transitioning from a specialty intermediate to a component in advanced materials.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7